Butamirato

Descripción general

Descripción

It is commonly marketed under various trade names such as Acodeen, Codesin, Pertix, Sinecod, Sinecoden, and Sinecodix . Butamirate is primarily used to alleviate coughing by acting on the cough center in the brainstem . It is available in several forms, including lozenges, syrup, tablets, dragées, and pastilles as the citrate salt .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Butamirate acts as a centrally acting cough suppressant, distinct from opioid-based medications. It does not induce dependence or habit-forming effects, making it a preferred choice for managing cough in both adults and children. The compound exhibits non-specific anticholinergic properties and bronchospasmolytic effects, which enhance respiratory function by alleviating coughing and improving airflow .

Cough Management

Butamirate is widely used in Europe as an over-the-counter medication for cough relief. Studies have shown its efficacy in treating cough associated with respiratory tract inflammation. However, some research indicates that while butamirate is effective in clinical practice, it may not significantly suppress the cough reflex compared to other agents like dextromethorphan .

Cancer Therapeutics

Recent studies have highlighted butamirate's potential applications in oncology. High-throughput screening of FDA-approved drugs demonstrated that butamirate exhibits inhibitory effects on glioblastoma cell lines. The compound's mechanism involves suppression of STAT3 transcriptional activity, which is crucial for tumor growth and survival . In preclinical models, butamirate administration resulted in marked tumor growth suppression without significant adverse effects, suggesting its potential utility as a novel therapeutic candidate for glioblastoma .

Case Studies

- Cough Relief in Respiratory Infections : A randomized controlled trial evaluated the effectiveness of butamirate in patients with acute bronchitis. Results indicated a significant reduction in cough severity compared to placebo, supporting its use as an effective antitussive agent .

- Glioblastoma Treatment : In a xenograft mouse model of glioblastoma, intraperitoneal administration of butamirate led to a significant decrease in tumor size. The study concluded that butamirate could be explored further as a non-toxic adjunct therapy for aggressive brain tumors .

Comparative Efficacy

The following table summarizes the comparative efficacy of butamirate against other common antitussives based on recent clinical studies:

| Agent | Efficacy | Mechanism | Notes |

|---|---|---|---|

| Butamirate | Moderate | Central cough suppression | Non-opioid; well-tolerated |

| Dextromethorphan | High | Central cough suppression | Opioid derivative; effective in severe cases |

| Codeine | High | Central and peripheral suppression | Opioid; risk of dependence |

Mecanismo De Acción

Target of Action

Butamirate, also known as Butamyrate, is primarily used as a cough suppressant .

Mode of Action

Butamirate acts both centrally and peripherally to suppress cough . Centrally, it decreases the tussigenic reflex . Peripherally, it exhibits anti-inflammatory and bronchospasmolytic activity . It has been found to bind to the cough center in the medulla oblongata, more specifically the dextromethorphan-binding site in guinea pig brain with high affinity .

Biochemical Pathways

It is known to exert non-specific anticholinergic and bronchospasmolytic effects, thereby improving respiratory function .

Pharmacokinetics

Butamirate is rapidly and completely absorbed after oral administration . The peak plasma concentration is reached within 1 hour . It is highly bound to plasma proteins . Butamirate is metabolized via hydrolysis into 2-phenylbutyric acid and diethylaminoetoxyethanol . These metabolites are excreted via the kidneys . The elimination half-life of Butamirate is approximately 6 hours .

Result of Action

The primary result of Butamirate’s action is the suppression of cough . It achieves this by decreasing the tussigenic reflex centrally and enhancing bronchospasmolytic function peripherally . It also has anti-inflammatory properties .

Análisis Bioquímico

Biochemical Properties

Butamirate’s role in biochemical reactions is primarily as a cough suppressant. It interacts with the cough center in the medulla oblongata, a part of the brain that controls coughing .

Cellular Effects

It is known that Butamirate influences cell function by acting on the cough center in the medulla oblongata

Molecular Mechanism

It is known to exert its effects at the molecular level by acting on the cough center in the medulla oblongata

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Butamirate involves the esterification of 2-phenylbutyric acid with 2-(2-diethylaminoethoxy)ethanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation to obtain the pure compound.

Industrial Production Methods: In industrial settings, the production of Butamirate follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Butamirate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, Butamirate can hydrolyze to form 2-phenylbutyric acid and 2-(2-diethylaminoethoxy)ethanol.

Oxidation: Butamirate can be oxidized under specific conditions to form corresponding oxidation products, although this reaction is less common.

Substitution: The ester group in Butamirate can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Hydrolysis: 2-phenylbutyric acid and 2-(2-diethylaminoethoxy)ethanol.

Oxidation: Oxidized derivatives of Butamirate.

Substitution: Various substituted esters and amides.

Comparación Con Compuestos Similares

- Oxeladin

- Pentoxyverine

- Dextromethorphan

- Noscapine

- Codeine

Actividad Biológica

Butamirate, specifically in its citrate form, is a non-narcotic antitussive agent widely utilized to alleviate cough symptoms associated with various respiratory conditions. This article delves into the biological activity of butamirate, examining its mechanisms, efficacy in clinical studies, and potential therapeutic applications.

Butamirate acts primarily on the central nervous system , targeting the cough center located in the brainstem. By inhibiting the cough reflex, butamirate provides relief from persistent coughing without the sedative effects commonly associated with narcotic cough suppressants like codeine. Its non-narcotic nature minimizes the risks of dependence and central nervous system depression, making it a safer alternative for patients requiring cough suppression .

Antitussive Activity

Numerous clinical studies have evaluated the efficacy of butamirate in treating cough:

- Randomized Controlled Trials : A double-blind study involving 60 patients with irritative or chronic cough demonstrated significant improvements in both severity and frequency of cough after treatment with butamirate citrate linctus compared to clobutinol syrup (p < 0.001) . Notably, for patients with carcinoma-related cough, butamirate showed superior efficacy (p = 0.026) .

- Comparative Studies : In a study comparing butamirate to dextromethorphan, 29 out of 30 patients treated with butamirate reported significant reductions in cough severity and frequency . Another study indicated that butamirate was more effective than codeine and phenyltoloxamine in reducing cough episodes among geriatric patients .

Antitumor Activity

Recent research has uncovered potential anticancer properties of butamirate. In high-throughput screening studies focused on glioblastoma cell lines (e.g., U87MG), butamirate exhibited significant inhibition of tumor growth through mechanisms involving the suppression of STAT3 transcriptional activity and down-regulation of cyclin D1 and survivin .

Case Study: Glioblastoma Treatment

In a xenograft mouse model, administration of butamirate resulted in marked suppression of tumor growth without significant adverse effects on body weight, indicating a favorable safety profile . The study highlighted that butamirate effectively inhibited cell migration and reduced interactions between RRAD and pSTAT3, further supporting its potential as a therapeutic agent against aggressive tumors like glioblastoma.

Data Summary

The following table summarizes key findings from various studies on the biological activity of butamirate:

| Study Type | Population/Model | Treatment | Outcome | p-value |

|---|---|---|---|---|

| Randomized Controlled Trial | 60 patients | Butamirate vs Clobutinol | Significant improvement in cough severity | <0.001 |

| Comparative Study | 30 patients | Butamirate vs Dextromethorphan | Significant reduction in cough frequency | - |

| Xenograft Mouse Model | U87MG glioblastoma | Butamirate | Tumor growth suppression | - |

Propiedades

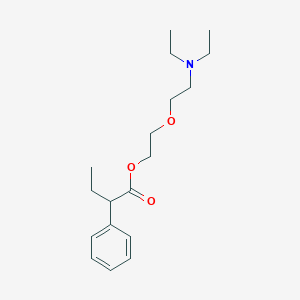

IUPAC Name |

2-[2-(diethylamino)ethoxy]ethyl 2-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3/h7-11,17H,4-6,12-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVUMDPCZWBYRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048403 | |

| Record name | Butamirate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660763 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

18109-80-3 | |

| Record name | Butamirate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18109-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butamirate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018109803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butamirate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13731 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butamirate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butamirate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTAMIRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M75MZG2236 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.